molecular formula C7H2F3NS B13136932 4,5,7-Trifluorobenzo[d]thiazole

4,5,7-Trifluorobenzo[d]thiazole

Cat. No.: B13136932
M. Wt: 189.16 g/mol
InChI Key: JIERTPQAXYMWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,7-Trifluorobenzo[d]thiazole is a heterocyclic compound characterized by the presence of a thiazole ring fused with a benzene ring and substituted with three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trifluorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,5-trifluoroaniline with carbon disulfide and a base, followed by cyclization with a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4,5,7-Trifluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can have enhanced biological and chemical properties .

Scientific Research Applications

Antimicrobial Activity

The derivatives of 4,5,7-trifluorobenzo[d]thiazole have shown promising antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds synthesized based on the thiazole structure have been tested against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, with some exhibiting Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like vancomycin and chloramphenicol .

Anticancer Properties

Research has demonstrated that thiazole derivatives can inhibit the growth of cancer cells. For example, studies on various thiazole compounds have shown their effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). The anticancer activity is often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Synthesis and Evaluation

A significant body of research has focused on the synthesis of this compound derivatives and their biological evaluation. For instance, a study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity using the microdilution method. The results indicated that certain compounds exhibited potent antibacterial effects against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Antitrypanosomal Activity

In addition to its antibacterial and anticancer properties, compounds derived from thiazoles have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives showed significant trypanocidal activity while maintaining low toxicity in mammalian cell lines, suggesting their potential for developing new treatments for this disease .

Data Table: Summary of Biological Activities

Activity Type Target Organism MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus0.7 - 2.8
Escherichia coli4.51 - 4.60
Candida albicans50
AnticancerMCF-7 (Breast cancer)IC50 = 10.8
Hep-G2 (Liver cancer)IC50 = 11.6
AntitrypanosomalTrypanosoma cruziVariable

Mechanism of Action

The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-Chloro-4,5,7-trifluorobenzo[d]thiazole
  • 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione

Comparison: this compound is unique due to its specific substitution pattern and the presence of three fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H2F3NS

Molecular Weight

189.16 g/mol

IUPAC Name

4,5,7-trifluoro-1,3-benzothiazole

InChI

InChI=1S/C7H2F3NS/c8-3-1-4(9)7-6(5(3)10)11-2-12-7/h1-2H

InChI Key

JIERTPQAXYMWFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1F)SC=N2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.